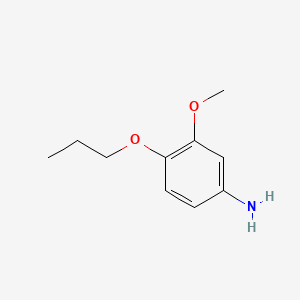

3-Methoxy-4-propoxyaniline

Description

3-Methoxy-4-propoxyaniline is an aromatic amine derivative with a methoxy (-OCH₃) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the benzene ring. This compound is of interest in organic synthesis and materials science, particularly for applications requiring tailored electronic or steric properties due to its substituent pattern.

Properties

IUPAC Name |

3-methoxy-4-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h4-5,7H,3,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSDUCLSAXJGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146398 | |

| Record name | m-Anisidine, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104338-87-6 | |

| Record name | m-Anisidine, 4-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104338876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisidine, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-anisidine, 4-propoxy- typically involves the reaction of m-anisidine with propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of m-anisidine, 4-propoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

m-Anisidine, 4-propoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Methoxy-1,4-benzoquinone is a major product formed during oxidation reactions.

Reduction: The corresponding amine derivatives are formed during reduction reactions.

Substitution: Various substituted anisidines are formed depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis:

3-Methoxy-4-propoxyaniline is utilized as a building block in organic synthesis. It serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or altered physical properties. The compound's structure allows for modifications that can lead to new functional materials or pharmaceuticals.

Biological Activity:

Research has indicated that derivatives of this compound can influence biological systems. For example, studies have shown that certain derivatives can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body. Understanding these interactions is vital for assessing the pharmacokinetics and potential toxicological effects of related compounds.

Cancer Research

Anticancer Properties:

One of the most promising applications of this compound is in cancer research. It has been involved in the development of phenoxyaniline-block-poly(methyl methacrylate) composites, which have demonstrated significant anticancer properties against prostate adenocarcinoma and lung cancer cell lines. These composites have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Experimental Procedures:

The synthesis of these composites involves using a phenoxyaniline-based macroinitiator through single electron transfer-living radical polymerization (SET-LRP) under mild conditions. The addition of Cloisite 93A enhances the biochemical properties of these polymer mixtures, leading to improved therapeutic outcomes.

Proteomics Research

In proteomics, this compound serves as a specialty product that aids in various studies aimed at understanding protein interactions and functions. Its role in this field highlights its versatility beyond just chemical synthesis and biological applications.

Detailed Data Tables

The following table summarizes the key applications and findings related to this compound:

| Field | Application | Findings/Outcomes |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Used to synthesize derivatives with enhanced biological activity |

| Cancer Research | Anticancer composites | Effective against prostate adenocarcinoma and lung cancer cells; induces apoptosis |

| Proteomics | Specialty product for protein studies | Aids in understanding protein interactions |

Case Studies

Several case studies highlight the efficacy of this compound in research:

- Anticancer Study : In vitro experiments demonstrated that phenoxyaniline-block-poly(methyl methacrylate) composites significantly inhibited cell growth in prostate adenocarcinoma (PC-3) and lung cancer (A549) cell lines. The use of acridine orange/ethidium bromide dual staining confirmed substantial apoptosis induction.

- Enzyme Interaction Study : Research on the interaction of this compound with cytochrome P450 enzymes revealed alterations in enzyme activity, suggesting implications for drug metabolism and toxicity assessments.

Mechanism of Action

The mechanism of action of m-anisidine, 4-propoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of quinones. The specific molecular targets and pathways depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Methoxy-4-propoxyaniline vary in substituent groups, molecular weights, and applications. Below is a detailed comparison based on substituent effects, physicochemical properties, and research relevance (Table 1).

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Observations

Alkoxy Chain Length: 4-Hexyloxyaniline () features a longer hexyloxy chain, enhancing lipophilicity, which may improve solubility in non-polar solvents or polymeric matrices. Steric Considerations: 4-(3-Methoxy-4-methylphenoxy)aniline () incorporates a bulky phenoxy substituent, which could hinder rotational freedom or intermolecular interactions in crystal packing .

Applications and Research Relevance Pharmaceutical Intermediates: 4-Methoxy-N-methylaniline () is noted in safety data sheets for handling precautions (e.g., ventilation requirements), suggesting its use in industrial synthesis. Materials Science: The phenylpropoxy group in 4-[(3-phenylpropoxy)methyl]aniline () may facilitate π-π interactions in conductive polymers or supramolecular assemblies.

Synthesis Challenges

- The discontinuation of this compound () contrasts with the availability of analogs like 4-Hexyloxyaniline, implying possible synthetic hurdles (e.g., purification of alkoxy-substituted anilines).

Biological Activity

3-Methoxy-4-propoxyaniline (C10H15NO2) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula: C10H15NO2

- Molecular Weight: 179.24 g/mol

- CAS Number: 16762514

The compound features a methoxy group (-OCH3) and a propoxy group (-OCH2CH2CH3) attached to an aniline structure, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly through modulation of receptor activity. Studies indicate that it may influence the following pathways:

- Neurotransmitter Modulation: The compound is believed to interact with GABA receptors, potentially enhancing GABAergic activity, which could lead to sedative effects similar to those observed with other compounds acting on the central nervous system.

- Inhibition of Enzymatic Activity: Research suggests that methoxy-substituted anilines can inhibit various enzymes, impacting metabolic pathways and cellular signaling processes .

Case Studies and Research Findings

- Neuropharmacological Effects:

-

Antimicrobial Activity:

- In vitro assays have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated using disk diffusion methods, revealing significant zones of inhibition against Gram-positive bacteria.

- Cytotoxicity Studies:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxyaniline | Methoxy group at position 3 | Moderate antimicrobial activity |

| 4-Propoxyaniline | Propoxy group at position 4 | Neuroactive properties |

| 4-Methoxyaniline | Methoxy group at position 4 | Anticancer effects observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.